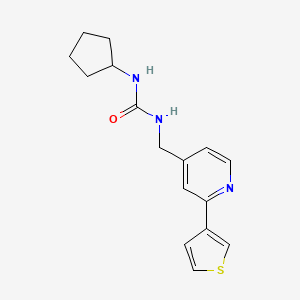

1-Cyclopentyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea

Description

1-Cyclopentyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is a synthetic organic compound that features a unique structure combining a cyclopentyl group, a thiophene ring, and a pyridine moiety linked through a urea functional group

Properties

IUPAC Name |

1-cyclopentyl-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c20-16(19-14-3-1-2-4-14)18-10-12-5-7-17-15(9-12)13-6-8-21-11-13/h5-9,11,14H,1-4,10H2,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBSFBCXZCTRNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclopentyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:

Formation of the Thiophene-Pyridine Intermediate: This step involves the coupling of thiophene and pyridine derivatives through a Suzuki-Miyaura cross-coupling reaction, which is known for its mild reaction conditions and functional group tolerance.

Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the thiophene-pyridine intermediate.

Urea Formation: The final step involves the reaction of the cyclopentyl-thiophene-pyridine intermediate with an isocyanate to form the urea linkage.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-Cyclopentyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation reactions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, where halogenated derivatives can be introduced.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon (Pd/C) for hydrogenation, and nucleophiles like alkyl halides for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-Cyclopentyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea serves as a versatile scaffold for developing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against specific targets, such as enzymes or receptors involved in various diseases.

Biological Studies

The compound is utilized in biological research to investigate the activity of thiophene and pyridine derivatives. It has been shown to interact with various biological macromolecules, which can be crucial for understanding disease mechanisms and therapeutic interventions.

Chemical Biology

In chemical biology, this compound acts as a probe to study biochemical pathways and molecular interactions. Its ability to modulate enzyme activity makes it a valuable tool for elucidating complex biological processes.

Industrial Applications

The compound can also be applied in the synthesis of advanced materials and as an intermediate in producing other complex organic molecules. Its unique structure may facilitate the development of novel materials with specific properties.

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

- Antitumor Studies : Research indicates that this compound effectively inhibits tumor growth in xenograft models, demonstrating its potential as an anticancer agent. The mechanism involves apoptosis induction through mitochondrial pathways.

- Inflammation Models : In animal models of inflammation, treatment with this compound significantly reduced clinical symptoms and histopathological changes associated with inflammatory responses.

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound reveal favorable absorption, distribution, metabolism, and excretion (ADME) profiles, supporting its further development as a therapeutic agent.

Mechanism of Action

The mechanism by which 1-Cyclopentyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The thiophene and pyridine rings could participate in π-π stacking or hydrogen bonding with target molecules, influencing their function.

Comparison with Similar Compounds

Similar compounds to 1-Cyclopentyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea include other urea derivatives with heterocyclic groups. For example:

1-Cyclopentyl-3-(pyridin-4-ylmethyl)urea: Lacks the thiophene ring, which may reduce its potential interactions with biological targets.

1-Cyclopentyl-3-((2-(furan-3-yl)pyridin-4-yl)methyl)urea: Replaces the thiophene ring with a furan ring, potentially altering its electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

1-Cyclopentyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that combines a cyclopentyl group with a thiophene-pyridine moiety. The molecular formula is , and it has a molecular weight of 284.36 g/mol. The presence of the urea functional group is significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with urea functionalities often act as enzyme inhibitors. For instance, related urea derivatives have shown inhibitory effects on various kinases, which are crucial in cancer pathways .

- Antimicrobial Activity : The thiophene and pyridine components are known to enhance the antimicrobial properties of compounds. Studies have indicated that similar structures exhibit broad-spectrum antimicrobial activity against bacteria and fungi .

- Anti-inflammatory Effects : Urea derivatives have been reported to possess anti-inflammatory properties by modulating cytokine production and reducing inflammation in various models .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Study 1: Antitumor Activity

A recent study evaluated the antitumor properties of a series of urea derivatives, including those structurally related to this compound. The results demonstrated significant cytotoxicity against multiple cancer cell lines, with some derivatives achieving GI50 values as low as 1.7 μM in non-small cell lung cancer models .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of thiophene-containing urea compounds. The results indicated potent activity against both Gram-positive and Gram-negative bacteria, with IC50 values in the nanomolar range for certain strains, highlighting the potential for these compounds in treating resistant infections .

Q & A

Q. What are the common synthetic routes for 1-Cyclopentyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to integrate the thiophene and pyridine moieties .

- Urea formation : Reaction of isocyanates with amines, often using carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions .

- Protecting groups : Temporary protection of reactive sites (e.g., Boc groups for amines) to prevent side reactions .

Key intermediates include 2-(thiophen-3-yl)pyridine-4-carbaldehyde and cyclopentyl isocyanate. Purification often employs column chromatography or recrystallization .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

Critical techniques include:

- 1H/13C NMR : To confirm urea NH signals (~8–10 ppm) and aromatic protons from thiophene/pyridine rings (6–8.5 ppm) .

- IR spectroscopy : Identification of urea C=O stretches (~1640–1680 cm⁻¹) and N-H bends (~1500 cm⁻¹) .

- Mass spectrometry (ESI-MS) : For molecular ion validation and fragmentation patterns .

- X-ray crystallography : Optional for absolute configuration determination in crystalline forms .

Q. How is the purity of this compound assessed and validated in research settings?

Purity is verified via:

- HPLC : Reverse-phase methods with UV detection (λ = 254 nm) to quantify impurities (<1%) .

- TLC : Monitoring reaction progress using silica plates and visualizing agents (e.g., ninhydrin for amines) .

- Elemental analysis : Confirming C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different assay systems?

Strategies include:

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays to distinguish direct binding from off-target effects .

- Dose-response studies : Establish EC50/IC50 curves in multiple cell lines to rule out cell-type-specific artifacts .

- Metabolic stability testing : Assess compound degradation in liver microsomes to explain variability in in vivo vs. in vitro activity .

Q. What computational methods predict the binding interactions between this urea derivative and its biological targets?

Approaches involve:

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., kinases) .

- MD simulations : GROMACS or AMBER to study binding stability over time (e.g., urea H-bonding with catalytic residues) .

- QSAR models : Correlate structural features (e.g., thiophene substituents) with activity trends .

Q. What strategies optimize the compound’s pharmacokinetic properties while maintaining bioactivity?

Optimization methods include:

- Prodrug design : Mask polar groups (e.g., urea NH) with ester linkages to enhance oral bioavailability .

- Structural analogs : Replace thiophene with bioisosteres (e.g., furan) to improve metabolic stability without losing potency .

- Salt formation : Improve aqueous solubility using hydrochloride or sodium salts .

Q. How is structure-activity relationship (SAR) analysis conducted for this compound?

SAR studies focus on:

- Substituent variation : Modifying the cyclopentyl group (e.g., cyclohexyl or aryl substitutions) to assess impact on potency .

- Linker optimization : Testing methylene vs. ethylene spacers between urea and pyridine .

- Functional group swaps : Replacing thiophene with other heterocycles (e.g., pyrrole) to explore electronic effects .

Data is tabulated to compare IC50 values, logP, and solubility (example below):

| Modification | IC50 (nM) | logP | Aqueous Solubility (µg/mL) |

|---|---|---|---|

| Thiophene-3-yl | 45 | 3.2 | 12 |

| Furan-2-yl | 78 | 2.8 | 28 |

| Cyclohexyl (vs. cyclopentyl) | 120 | 4.1 | 8 |

Q. What experimental designs address low yield in large-scale synthesis?

Solutions include:

- Flow chemistry : Continuous reactors to improve mixing and heat transfer for Pd-catalyzed steps .

- Catalyst screening : Testing Pd(OAc)₂ vs. XPhos-Pd-G3 for higher turnover in coupling reactions .

- Solvent optimization : Switching from DMF to acetonitrile to reduce byproducts in urea formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.